molecular formula C16H16N2O5S B2560747 N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide CAS No. 672925-64-3

N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide

Cat. No.: B2560747
CAS No.: 672925-64-3
M. Wt: 348.37
InChI Key: WWEKSHDKMHRIPB-UHFFFAOYSA-N
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Description

N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide is a complex organic compound with the molecular formula C16H16N2O5S It is characterized by the presence of a methoxybenzoyl group, a phenylsulfonyl group, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxybenzoyl Intermediate: The synthesis begins with the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.

    Formation of the Ethanimidamide Intermediate: Separately, ethanimidamide is prepared by reacting ethylamine with an appropriate sulfonyl chloride to form the phenylsulfonyl derivative.

    Coupling Reaction: The final step involves the coupling of the methoxybenzoyl chloride with the phenylsulfonyl ethanimidamide in the presence of a base such as triethylamine to yield N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide
  • N’-[(3-chlorobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide
  • N’-[(3-nitrobenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide

Uniqueness

N’-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-13-7-5-6-12(10-13)16(19)23-18-15(17)11-24(20,21)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEKSHDKMHRIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON=C(CS(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)O/N=C(/CS(=O)(=O)C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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